

Acidity and pKa of Thiophene-2-boronic Acid: A Technical Guide

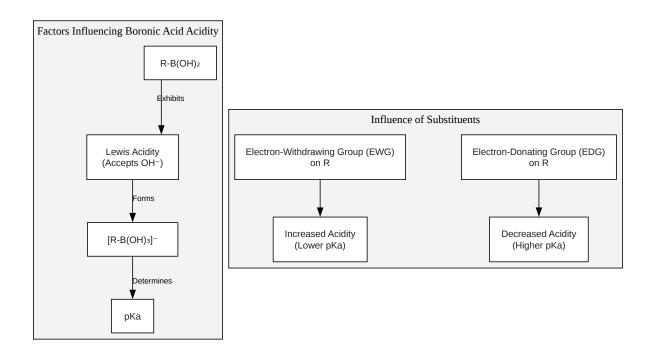
Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Thiophene-2-boronic acid	
Cat. No.:	B051982	Get Quote

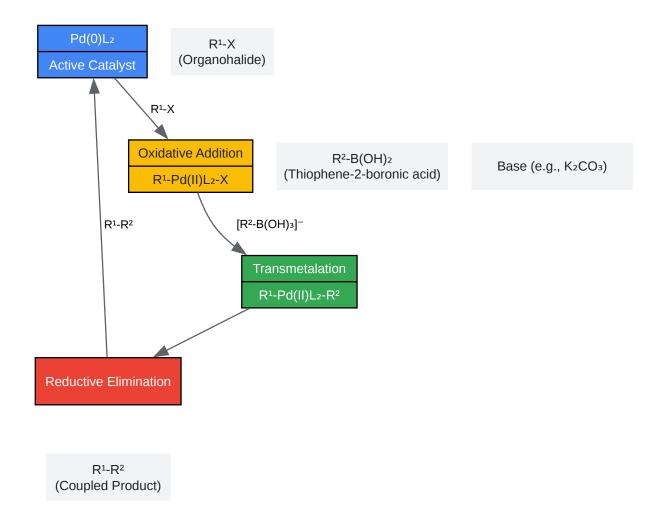
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of **thiophene-2-boronic acid**, a key building block in medicinal chemistry and materials science. Thiophene-based boronic acids are instrumental in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] An understanding of the acidity and pKa of **thiophene-2-boronic acid** is crucial for reaction optimization, formulation development, and predicting its behavior in biological systems.

Data Presentation: Acidity of Thiophene-2-boronic Acid


The acidity of **thiophene-2-boronic acid** is a fundamental property influencing its reactivity and solubility. The pKa, the negative logarithm of the acid dissociation constant (Ka), quantifies this acidity. A lower pKa value indicates a stronger acid. Below is a summary of reported pKa values for **thiophene-2-boronic acid**, including both predicted and experimental data.

Parameter	Value	Method	Reference
pKa (Predicted)	8.41 ± 0.53	Computational	[3][4]
pKa (Experimental)	8.11	Affinity Capillary Electrophoresis	[5]


Logical Relationship: Acidity of Boronic Acids

Boronic acids exhibit Lewis acidity, accepting a hydroxide ion to form a boronate species. The acidity is influenced by the nature of the organic substituent.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [Acidity and pKa of Thiophene-2-boronic Acid: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b051982#acidity-and-pka-of-thiophene-2-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com